6-(Benzenesulfonyl)hex-5-en-1-ol
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Overview
Description
6-(Benzenesulfonyl)hex-5-en-1-ol is an organic compound with the molecular formula C12H16O3S It is characterized by the presence of a benzenesulfonyl group attached to a hexenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzenesulfonyl)hex-5-en-1-ol typically involves the reaction of hex-5-en-1-ol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Hex-5-en-1-ol+Benzenesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Benzenesulfonyl)hex-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzenesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the benzenesulfonyl group.
Major Products Formed
Oxidation: Formation of 6-(Benzenesulfonyl)hex-5-en-1-one.
Reduction: Formation of 6-(Benzenesulfonyl)hex-5-en-1-sulfide.
Substitution: Formation of various substituted hex-5-en-1-ol derivatives.
Scientific Research Applications
6-(Benzenesulfonyl)hex-5-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Benzenesulfonyl)hex-5-en-1-ol involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The hexenol chain provides a hydrophobic moiety that can interact with lipid membranes or hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
6-(Benzenesulfonyl)hex-5-en-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
6-(Benzenesulfonyl)hex-5-en-1-sulfide: Similar structure but with a sulfide group instead of a hydroxyl group.
6-(Benzenesulfonyl)hex-5-en-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
6-(Benzenesulfonyl)hex-5-en-1-ol is unique due to the presence of both a benzenesulfonyl group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
CAS No. |
136277-41-3 |
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Molecular Formula |
C12H16O3S |
Molecular Weight |
240.32 g/mol |
IUPAC Name |
6-(benzenesulfonyl)hex-5-en-1-ol |
InChI |
InChI=1S/C12H16O3S/c13-10-6-1-2-7-11-16(14,15)12-8-4-3-5-9-12/h3-5,7-9,11,13H,1-2,6,10H2 |
InChI Key |
YFGAZVFWKXDLLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=CCCCCO |
Origin of Product |
United States |
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